molecular formula C13H17NO4 B11162484 2-(1,3-benzodioxol-5-yloxy)-N-tert-butylacetamide

2-(1,3-benzodioxol-5-yloxy)-N-tert-butylacetamide

Cat. No.: B11162484
M. Wt: 251.28 g/mol
InChI Key: MNPFFKHQEOBKRH-UHFFFAOYSA-N
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Description

2-(1,3-benzodioxol-5-yloxy)-N-tert-butylacetamide is an organic compound that features a benzodioxole moiety linked to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzodioxol-5-yloxy)-N-tert-butylacetamide typically involves the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether in the presence of sodium hydroxide in dimethylformamide at 70–75°C. This reaction yields 4-(1,3-benzodioxol-5-yl)tetrahydro-2H-pyran-4-carbonitrile, which is then reduced with lithium tetrahydroaluminate to produce [4-(1,3-benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methanamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzodioxol-5-yloxy)-N-tert-butylacetamide can undergo various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized under specific conditions.

    Reduction: The acetamide group can be reduced to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzodioxole moiety can yield carboxylic acids, while reduction of the acetamide group can produce primary amines.

Scientific Research Applications

2-(1,3-benzodioxol-5-yloxy)-N-tert-butylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,3-benzodioxol-5-yloxy)-N-tert-butylacetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but studies have shown its potential to modulate oxidative stress and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3-benzodioxol-5-yloxy)-N-tert-butylacetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of the benzodioxole moiety with an acetamide group makes it a versatile compound for various applications.

Properties

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yloxy)-N-tert-butylacetamide

InChI

InChI=1S/C13H17NO4/c1-13(2,3)14-12(15)7-16-9-4-5-10-11(6-9)18-8-17-10/h4-6H,7-8H2,1-3H3,(H,14,15)

InChI Key

MNPFFKHQEOBKRH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)COC1=CC2=C(C=C1)OCO2

Origin of Product

United States

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